Ac-IETD-AFC

Apoptosis Fluorescence Spectroscopy Caspase Multiplexing

Ac-IETD-AFC is a fluorogenic tetrapeptide substrate designed for the specific detection of caspase-8, granzyme B, and related cysteine proteases in apoptosis research. Its AFC fluorophore provides a large Stokes shift (105-129 nm), minimizing spectral crosstalk and enabling reliable multiplexed caspase activity assays. - Purity: ≥98% (HPLC); Molecular Formula: C31H38F3N5O12; Molecular Weight: 729.65 - Excitation/Emission: ~400 nm / ~505 nm; Solubility: ≥73 mg/mL in DMSO - Storage: -20°C, protected from light; Shipping: Room temperature (stable). This substrate is ideal for high-throughput screening, drug-induced cell death studies, and mechanistic dissection of the extrinsic apoptosis pathway.

Molecular Formula C31H38F3N5O12
Molecular Weight 729.7 g/mol
CAS No. 211990-57-7
Cat. No. B593323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-IETD-AFC
CAS211990-57-7
SynonymsN-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-Trifluoromethylcoumarin
Molecular FormulaC31H38F3N5O12
Molecular Weight729.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C
InChIInChI=1S/C31H38F3N5O12/c1-5-13(2)25(35-15(4)41)29(49)37-19(8-9-22(42)43)27(47)39-26(14(3)40)30(50)38-20(12-23(44)45)28(48)36-16-6-7-17-18(31(32,33)34)11-24(46)51-21(17)10-16/h6-7,10-11,13-14,19-20,25-26,40H,5,8-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)
InChIKeyCGUOWXRXLQXOKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-IETD-AFC Fluorogenic Caspase-8 Substrate


Ac-IETD-AFC (N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin) is a synthetic fluorogenic tetrapeptide substrate designed for the detection and quantification of caspase-8, granzyme B, and related cysteine proteases that recognize the IETD cleavage sequence . The compound consists of an N-terminal acetyl capping group, the IETD tetrapeptide recognition motif, and a C-terminal 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore that upon enzymatic cleavage releases a fluorescent signal measurable at excitation/emission wavelengths of approximately 400 nm/505 nm . Ac-IETD-AFC serves as a widely adopted tool for monitoring extrinsic apoptosis pathway activation, high-throughput inhibitor screening, and studying caspase-8-mediated proteolytic events in cell lysates and purified enzyme systems .

Fluorogenic detection of caspase-8 and granzyme B
AFC fluorophore with large Stokes shift for multiplexing
Acetyl N-terminal group for cell-permeable assay workflows

Why Ac-IETD-AFC Substitution Fails


Fluorogenic caspase substrates cannot be interchangeably substituted due to fundamentally distinct fluorophore properties, divergent enzyme recognition kinetics, and differential chemical stability profiles . Substituting Ac-IETD-AFC with AMC-based analogs (e.g., Ac-IETD-AMC) alters spectral detection windows and Stokes shift behavior, potentially introducing spectral overlap artifacts in multiplexed or cell-based assays . Replacing it with alternative AFC-based substrates bearing different peptide sequences (e.g., Ac-DEVD-AFC for caspase-3 or Ac-LEHD-AFC for caspase-9) shifts the enzymatic target entirely, compromising the validity of caspase-8-specific measurements and pathway attribution [1]. Furthermore, substitution between Ac-IETD-AFC and Z-IETD-AFC alters N-terminal protection chemistry, which impacts cellular permeability, susceptibility to aminopeptidase degradation, and overall assay background signal . These non-interchangeable characteristics necessitate deliberate, evidence-based selection for each specific experimental context.

AMC fluorophore

Replacing AFC with AMC shifts emission to ~440 nm, increasing risk of spectral overlap in multiplexed setups.

Peptide sequence

Using DEVD or LEHD sequences shifts enzyme specificity away from caspase-8, compromising pathway attribution.

N-terminal protection

Z-capped analogs may exhibit lower cell permeability and stability, limiting live-cell assay applicability.

Ac-IETD-AFC Differentiation Evidence


AFC vs. AMC Stokes Shift

Ac-IETD-AFC employs the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore, which upon enzymatic cleavage exhibits a Stokes shift of approximately 105-129 nm (Ex/Em = 376-400 nm / 482-505 nm) . In contrast, AMC-based substrates such as Ac-IETD-AMC produce a smaller Stokes shift of approximately 60 nm (Ex/Em = 380 nm / 440 nm) [1]. The larger Stokes shift of AFC reduces excitation-emission spectral overlap and minimizes inner filter effects, enhancing signal-to-noise discrimination particularly in assays with high substrate concentrations or complex biological matrices .

Stokes shift
Head-to-head
1.75–2.15× larger AFC shift vs. AMC
Larger shift may reduce spectral overlap
Aqueous buffer; 400/505 nm detection
Apoptosis Fluorescence Spectroscopy Caspase Multiplexing

Ac vs. Z N-Terminal Protection

Ac-IETD-AFC features an acetyl (Ac) N-terminal capping group, whereas the closely related analog Z-IETD-AFC bears a benzyloxycarbonyl (Z) protecting moiety . The acetyl group confers distinct physicochemical properties that influence substrate behavior across different assay formats: Ac-IETD-AFC demonstrates improved cellular permeability compared to the Z-protected analog due to reduced molecular size and altered lipophilicity, while also providing differential protection against N-terminal aminopeptidase degradation . These structural distinctions translate into divergent performance characteristics in cell-based versus cell-free assay systems .

N-terminal protection
Data to verify
Ac-IETD-AFC Acetyl (Ac) group Reported enhanced cell penetration
Z-IETD-AFC Benzyloxycarbonyl (Z) group Primarily cell-free use
Affects cell-based assay suitability
Qualitative comparison; source data limited
Cell Permeability Peptide Stability Protease Substrate Design

IETD vs. DEVD Sequence Specificity

Ac-IETD-AFC contains the IETD tetrapeptide sequence that is preferentially recognized and cleaved by caspase-8, granzyme B, and related proteases, whereas Ac-DEVD-AFC contains the DEVD sequence optimized for caspase-3/7 detection . In experimental protocols where both substrates are employed in parallel to dissect apoptotic signaling, Ac-IETD-AFC selectively reports on extrinsic pathway activation (caspase-8) while Ac-DEVD-AFC reports on executioner caspase activity (caspase-3) downstream of mitochondrial amplification [1]. The IETD sequence is derived from the caspase-3 proenzyme cleavage site and is recognized by the S1-S4 substrate-binding pockets of caspase-8 through specific structural complementarity involving isoleucine at P4 (hydrophobic interaction), glutamic acid at P3 (electrostatic interaction), and aspartic acid at P1 (catalytic cysteine nucleophile interaction) .

Peptide specificity
Class-level inference
Ac-IETD-AFC Caspase-8, granzyme B Extrinsic pathway reporter
Ac-DEVD-AFC Caspase-3/7 Executioner caspase reporter
Pathway attribution requires sequence-matched substrate
Based on known substrate-enzyme specificity
Caspase Selectivity Extrinsic Apoptosis Enzyme Kinetics

Commercial Kit Integration & Validation

Ac-IETD-AFC is the validated fluorogenic substrate component in commercially available homogeneous caspase-8 assay kits from multiple independent vendors, including BPS Bioscience (Catalog #80704, 96-reaction format) and AnaSpec SensoLyte® series [1]. These validated kits provide pre-optimized buffer conditions, positive controls (purified caspase-8 enzyme), negative controls (Ac-IETD-CHO inhibitor), and established protocols suitable for high-throughput screening (HTS) applications [1]. The substrate demonstrates consistent performance across vendor platforms with reported detection at Ex/Em = 380-400 nm / 500-505 nm [2]. In contrast, alternative substrates such as Ac-IETD-AMC, Ac-LEHD-AFC, or Z-IETD-AFC are not universally incorporated into pre-validated homogeneous kit formats with the same breadth of vendor support .

Kit integration
Supporting evidence
Ac-IETD-AFC kits Multiple validated commercial kits Supports HTS workflows
Alternative substrates Limited or no kit integration Requires in-house optimization
Kit availability reduces assay development time
Vendor-specific validation; confirm with supplier
HTS Screening Enzyme Kinetics Assay Validation

Ac-IETD-AFC Research Applications


AFC-Based Multiplexed Caspase Assays

Ac-IETD-AFC is optimally deployed in experimental designs requiring simultaneous measurement of multiple caspase activities or combined with other fluorophores in multiplexed assays. The AFC fluorophore's large Stokes shift of 105-129 nm (Ex/Em = 376-400 nm / 482-505 nm) minimizes spectral crosstalk when paired with AMC-based substrates (Stokes shift ~60 nm) or other fluorophores, enabling reliable discrimination of caspase-8 activity from caspase-3/7 (Ac-DEVD-AMC) or caspase-9 (Ac-LEHD-AFC) in the same experimental sample . This spectral separation is particularly critical in cell-based assays where autofluorescence and inner filter effects can compromise signal fidelity at higher substrate concentrations .

Cell-Based Extrinsic Apoptosis Detection

The acetyl (Ac) N-terminal protection group of Ac-IETD-AFC confers enhanced cellular permeability relative to Z-protected analogs such as Z-IETD-AFC, making Ac-IETD-AFC the preferred substrate for monitoring caspase-8 activation in intact cells, cell lysates, and tissue homogenates . This property supports applications ranging from basic apoptosis signaling studies to drug-induced cell death screening, where accurate in situ measurement of extrinsic pathway initiation is required prior to mitochondrial amplification and executioner caspase engagement [1].

HTS Caspase-8 Inhibitor Screening

Ac-IETD-AFC is integrated into multiple commercially validated homogeneous caspase-8 assay kits (e.g., BPS Bioscience Catalog #80704, AnaSpec SensoLyte® series) that provide pre-optimized reagents, positive controls (purified caspase-8 enzyme), and negative controls (Ac-IETD-CHO inhibitor) suitable for 96-well or 384-well HTS workflows . These kit-based formats reduce assay development time, ensure inter-experiment reproducibility, and provide validated protocols compatible with automated liquid handling systems for compound library screening and structure-activity relationship (SAR) studies .

Extrinsic vs. Intrinsic Pathway Discrimination

Ac-IETD-AFC enables specific monitoring of caspase-8 activity as a readout of extrinsic (death receptor-mediated) apoptosis pathway activation, distinct from caspase-9-mediated intrinsic (mitochondrial) pathway initiation measured with Ac-LEHD-AFC . In experimental protocols where both substrates are employed in parallel using the same AFC detection channel (Ex/Em = 400/505 nm), researchers can quantify the relative contribution of each apoptotic pathway to overall cell death responses, facilitating mechanistic dissection of drug mechanisms, resistance pathways, and signaling crosstalk .

Application
Selection Property
Validation Focus
ApplicationAFC multiplexed caspase assays
Selection PropertyLarge Stokes shift AFC fluorophore
Validation FocusSpectral crosstalk assessment
ApplicationCell-based caspase-8 monitoring
Selection PropertyAcetyl N-terminal protection
Validation FocusCell permeability and stability testing
ApplicationHTS inhibitor screening
Selection PropertyValidated kit integration
Validation FocusHTS protocol reproducibility
ApplicationExtrinsic vs. intrinsic pathway discrimination
Selection PropertyIETD sequence selectivity
Validation FocusCaspase-8 pathway specificity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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